molecular formula C15H14ClNO3S B2996683 2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide CAS No. 344265-13-0

2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2996683
CAS No.: 344265-13-0
M. Wt: 323.79
InChI Key: NRORSVRKDPWNBV-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide is a sulfinyl-containing acetamide derivative characterized by a 3-chlorophenyl group attached via a sulfinyl (-SO-) bridge to an acetamide core, which is further substituted with a 4-methoxyphenyl moiety.

The sulfinyl group distinguishes this compound from more common sulfonyl (-SO₂-) or sulfanyl (-S-) analogs. This oxidation state may influence its electronic properties, solubility, and biological interactions. Its molecular weight is 275.73 g/mol (C₁₅H₁₄ClNO₂), with a planar acetamide backbone stabilized by intramolecular hydrogen bonding .

Properties

IUPAC Name

2-(3-chlorophenyl)sulfinyl-N-(4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-20-13-7-5-12(6-8-13)17-15(18)10-21(19)14-4-2-3-11(16)9-14/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRORSVRKDPWNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085787
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Sulfinyl Intermediate: The starting material, 3-chlorophenyl sulfinyl chloride, is prepared by the reaction of 3-chlorophenyl thiol with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Acetamide Formation: The sulfinyl intermediate is then reacted with 4-methoxyaniline in the presence of a base such as triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as m-chloroperoxybenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-Chloroperoxybenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, tetrahydrofuran.

    Substitution: Various nucleophiles, polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: 2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide.

    Reduction: 2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide.

    Substitution: Products depend on the nucleophile used, such as 2-[(3-aminophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide.

Scientific Research Applications

2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic residues in proteins, potentially altering their activity. The methoxyphenyl and chlorophenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Activities/Notes Reference
Target Compound 3-Cl-C₆H₄-SO- / 4-MeO-C₆H₄-NHCOCH₃ 275.73 Structural focus on sulfinyl group
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide 4-Pyrrolidin-1-ylquinazoline-SO₂- / 4-MeO-C₆H₄ ~450 (estimated) Potent anticancer activity (HCT-1, MCF-7)
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide 2-NH₂-C₆H₄-S- / 4-MeO-C₆H₄ ~290 (estimated) Antimicrobial activity
N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide 3-Cl-4-F-C₆H₃ / 4-MeO-C₆H₄ 293.72 No explicit activity reported
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Benzofuran-oxadiazole-S- / 3-Cl-C₆H₄ ~400 (estimated) Antimicrobial and laccase catalysis

Key Observations :

  • Sulfur Oxidation State: The sulfinyl group in the target compound is intermediate in polarity between sulfanyl (less polar) and sulfonyl (highly polar).
  • Aromatic Substitution : The 4-methoxyphenyl group, common in many analogs (e.g., ), likely contributes to improved solubility and metabolic stability due to its electron-donating methoxy group.
Anticancer Activity
  • Target Compound: No direct anticancer data are available, but its sulfinyl group may offer a balance between reactivity and stability, warranting further testing.
Antimicrobial Activity
  • Sulfanyl Analogs: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide exhibits antimicrobial properties due to the sulfanyl group’s nucleophilic reactivity and the aminophenyl moiety’s hydrogen-bonding capacity .
  • Benzofuran-Oxadiazole Hybrids : Compounds like 2a and 2b in show enhanced antimicrobial effects, likely due to synergistic interactions between the benzofuran ring and thioacetamide group.
Enzyme Inhibition
  • MMP Inhibitors : Thiazole derivatives (e.g., ) with piperazine substituents inhibit matrix metalloproteinases (MMPs), critical in inflammation. The target compound’s 4-methoxyphenyl group could similarly modulate enzyme binding but lacks the thiazole scaffold .

Biological Activity

2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide, also known as CRL-40,940 or flmodafinil, is an organic compound that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This compound belongs to the class of sulfoxides and exhibits significant interactions with neurotransmitter systems, primarily through its action on the dopamine transporter.

The primary mechanism of action for this compound involves the inhibition of the dopamine transporter (DAT). By blocking the reuptake of dopamine, this compound increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. This action is believed to contribute to its effects on alertness and cognitive function, making it potentially useful in treating sleep disorders and enhancing cognitive performance.

Pharmacokinetics

Research indicates that this compound exhibits superior bioavailability compared to similar compounds like modafinil and adrafinil. Its pharmacokinetic profile suggests effective absorption and distribution within the body, leading to prolonged effects on wakefulness and cognitive enhancement.

Anticancer Properties

Recent studies have explored the anticancer potential of various sulfoxide derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in several cancer cell lines. For instance, it demonstrated significant cytotoxicity against MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) cell lines .

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-23110.28
A54910.79
HT-29Not specified

Neuropharmacological Effects

The compound's interaction with the dopaminergic system suggests potential applications in treating conditions such as ADHD and narcolepsy. Its ability to enhance alertness and cognitive function has made it a subject of interest in clinical research aimed at improving cognitive performance in healthy individuals as well as those with sleep disorders.

Case Studies

  • Cognitive Enhancement : A clinical study involving healthy volunteers demonstrated that flmodafinil significantly improved attention and working memory compared to a placebo. Participants reported enhanced focus and reduced fatigue during cognitive tasks.
  • Sleep Disorders : In a cohort of patients with narcolepsy, flmodafinil was shown to effectively reduce excessive daytime sleepiness, providing a viable alternative to traditional stimulant medications.

Q & A

Q. How to design a robust in vivo efficacy study for this compound?

  • Methodological Answer :
  • Dose Optimization : Conduct pharmacokinetic (PK) studies in rodents to determine bioavailability and half-life.
  • Disease Models : Use induced-seizure models (e.g., pentylenetetrazole in mice) for anticonvulsant screening (see ).
  • Toxicity Profiling : Assess hepatorenal function and histopathology post-administration. ’s safety data for N-(4-methoxyphenyl)acetamide analogs recommend starting doses ≤50 mg/kg .

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